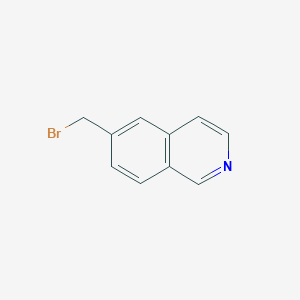

6-(Bromomethyl)isoquinoline

描述

Significance of the Isoquinoline (B145761) Scaffold in Organic Chemistry and Medicinal Science

The isoquinoline framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of numerous natural products and synthetic compounds with a wide array of biological activities. rsc.orgontosight.ai Its structural diversity and inherent therapeutic potential have made it a focal point for extensive research in drug discovery and development. rsc.orgontosight.ai Isoquinoline derivatives have demonstrated remarkable efficacy in various therapeutic areas, including cancer treatment, where they have shown the ability to act as antitumor agents through various mechanisms. ontosight.ainih.gov

The significance of the isoquinoline scaffold extends to its role in combating multidrug resistance in cancer, with certain derivatives exhibiting potent antiproliferative activity. ontosight.ai Furthermore, the antiviral properties of isoquinoline-based compounds have been a subject of investigation, with some showing potential to interfere with viral replication pathways. ontosight.ainih.gov The broad spectrum of biological activities associated with the isoquinoline core also includes antimicrobial, anti-inflammatory, and neuroprotective effects, highlighting its immense value in medicinal chemistry. ontosight.ai The continuous exploration of new synthetic methodologies to construct and functionalize the isoquinoline skeleton underscores its enduring importance in the quest for novel therapeutic agents. rsc.org

Overview of Halomethyl Heterocycles as Versatile Synthetic Intermediates

Halomethyl heterocycles are a class of organic compounds characterized by a heterocyclic ring system bearing a methyl group substituted with one or more halogen atoms. These compounds are highly valued in organic synthesis due to the reactive nature of the halomethyl group, which serves as a versatile handle for a wide range of chemical transformations. The presence of the halogen atom makes the benzylic carbon an excellent electrophile, readily participating in nucleophilic substitution reactions. evitachem.com This reactivity allows for the introduction of diverse functionalities onto the heterocyclic core, making halomethyl heterocycles crucial building blocks for the construction of more complex molecules.

The synthesis of halomethyl heterocycles can be achieved through various methods, including the halogenation of methyl-substituted heterocycles using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator. google.com These intermediates are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials science. For instance, they can be used to create libraries of compounds for biological screening or to introduce specific pharmacophores into a target molecule. frontiersin.org The ability to undergo further reactions, such as oxidation to form carboxylic acids or reduction to the corresponding methyl derivative, further enhances their synthetic utility. google.com

Research Trajectories for 6-(Bromomethyl)isoquinoline and Related Analogues

The research trajectory for this compound and its analogues is primarily directed towards its application as a key intermediate in the synthesis of novel bioactive molecules. The reactive bromomethyl group at the 6-position of the isoquinoline ring system makes it a valuable precursor for creating a diverse array of derivatives. evitachem.com Current research focuses on utilizing this reactivity in nucleophilic substitution reactions to introduce various functional groups, leading to the generation of new chemical entities with potential therapeutic applications.

One significant area of investigation involves the synthesis of this compound derivatives as potential anticancer agents. nih.govnih.gov By reacting this compound with different nucleophiles, researchers can create libraries of compounds to be screened for their cytotoxic activity against various cancer cell lines. nih.gov Furthermore, the development of novel antibacterial agents is another promising research avenue, with studies exploring the antibacterial efficacy of isoquinoline derivatives against multidrug-resistant bacteria. nih.gov

The synthesis of this compound itself is an area of interest, with methods being developed to improve yield and efficiency. A common synthetic route involves the bromination of 6-methylisoquinoline (B1300163). This precursor can be synthesized through established methods for constructing the isoquinoline core. The subsequent bromination is often achieved using N-bromosuccinimide (NBS) with a radical initiator.

Future research will likely continue to explore the synthetic versatility of this compound, focusing on its use in developing targeted therapies and novel materials. Its role as a building block ensures its continued relevance in the fields of organic and medicinal chemistry.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H8BrN | chemscene.comchemicalbook.com |

| Molecular Weight | 222.08 g/mol | chemscene.comchemicalbook.com |

| Boiling Point | 337.3±17.0 °C (Predicted) | chemicalbook.com |

| Density | 1.518±0.06 g/cm3 (Predicted) | chemicalbook.com |

| pKa | 5.17±0.10 (Predicted) | chemicalbook.com |

| LogP | 3.1297 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 12.89 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-(bromomethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWDNBOPLFOYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591563 | |

| Record name | 6-(Bromomethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752183-00-9 | |

| Record name | 6-(Bromomethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromomethyl Isoquinoline and Its Derivatives

Direct Halogenation Approaches for Methyl-Substituted Isoquinolines

Direct halogenation focuses on the functionalization of the methyl group of 6-methylisoquinoline (B1300163). This is typically achieved through free radical substitution, where a bromine atom replaces a hydrogen atom on the benzylic methyl group.

Radical Bromination with N-Bromosuccinimide (NBS) and Initiators

The most common and effective method for the benzylic bromination of methyl-substituted arenes and heterocycles is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. scientificupdate.com This reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, often with photochemical or thermal initiation. scientificupdate.comkoreascience.kr

The reaction mechanism proceeds through a radical chain reaction. The initiator decomposes upon heating or irradiation to form radicals, which then abstract a hydrogen atom from trace amounts of HBr present to generate a bromine radical (Br•). youtube.com This bromine radical selectively abstracts a hydrogen atom from the methyl group of 6-methylisoquinoline. The benzylic position is favored due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with a molecule of Br₂, which is present in low concentrations, to form the desired 6-(bromomethyl)isoquinoline and a new bromine radical, propagating the chain. masterorganicchemistry.comlibretexts.org The low concentration of bromine, maintained by the reaction of NBS with the HBr byproduct, is crucial to prevent competitive electrophilic addition to the aromatic rings. youtube.comyoutube.com

One of the primary challenges with this method is controlling the reaction to prevent over-bromination, which can lead to the formation of 6-(dibromomethyl)isoquinoline. scientificupdate.com Reaction conditions must be carefully optimized to favor the desired mono-brominated product.

| Substrate | Brominating Agent | Initiator | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | 1,2-Dichlorobenzene | 80 °C, 8 h | 92% | koreascience.kr |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | Carbon Tetrachloride | Reflux, 12 h | 79% | koreascience.kr |

| 2,6-Dichlorotoluene | NBS | AIBN | Acetonitrile | Reflux | - | scientificupdate.com |

Exploration of Alternative Brominating Agents and Optimized Reaction Conditions

Concerns over the toxicity of solvents like CCl₄ and the hazards associated with molecular bromine have driven research into alternative brominating agents and greener reaction conditions. rsc.orgnih.govnih.gov One strategy involves the in situ generation of bromine from safer, more stable precursors. For example, the oxidation of hydrobromic acid (HBr) or alkali-metal bromides with an oxidizing agent like sodium bromate (B103136) (NaBrO₃) or hydrogen peroxide (H₂O₂) can produce Br₂ in a controlled manner. nih.govresearchgate.net This approach minimizes the risks associated with storing and handling highly corrosive liquid bromine. nih.gov

Other N-bromo reagents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), have been used as alternatives to NBS. scientificupdate.com Additionally, iron-catalyzed methods have been developed for the site-selective benzylic bromination of C(sp³)–H bonds using NBS, offering high efficiency and good functional group tolerance under mild conditions. sdu.edu.cn The optimization of reaction conditions, including the use of continuous flow reactors, can improve safety, selectivity, and yield by allowing precise control over temperature, reaction time, and reagent mixing. researchgate.net

| Method | Bromine Source | Key Features | Reference |

|---|---|---|---|

| In situ Generation (Flow Chemistry) | NaBrO₃ / HBr | Improved safety, avoids storage of Br₂, precise control. | researchgate.net |

| In situ Generation (Batch) | HBr / H₂O₂ | Reduces hazards of transport and storage. | nih.gov |

| Alternative Reagent | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Can prevent competing aromatic ring bromination. | scientificupdate.com |

| Iron Catalysis | NBS / FeBr₂ | Mild conditions, high site-selectivity, low catalyst loading. | sdu.edu.cn |

Precursor-Based Synthetic Strategies

An alternative to direct halogenation involves constructing the isoquinoline (B145761) ring system from precursors that already contain a bromine atom or a suitable functional group at the desired position. This approach offers excellent control over regiochemistry.

Cyclization Reactions Utilizing Brominated Aromatic or Heterocyclic Precursors

Several classic named reactions for isoquinoline synthesis can be adapted to produce 6-bromo-substituted derivatives by using appropriately brominated starting materials.

Bischler-Napieralski Reaction : This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.orgnrochemistry.com To synthesize a 6-bromo-isoquinoline derivative, one would start with a β-(4-bromophenyl)ethylamide. The cyclization is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The presence of electron-donating groups on the aromatic ring facilitates the electrophilic substitution, while electron-withdrawing groups can hinder it. jk-sci.com

Pomeranz-Fritsch Reaction : This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to yield an isoquinoline. thermofisher.comwikipedia.org Starting with 4-bromobenzaldehyde, one can generate the necessary Schiff base precursor which, upon cyclization, would yield 6-bromoisoquinoline. wikipedia.orgchemistry-reaction.com While versatile, this reaction can sometimes suffer from low yields. organicreactions.org

Other strategies involve the cyclization of precursors like 2-alkynylbenzaldoximes. For instance, a 2-alkynyl-(5-bromo)benzaldoxime could undergo a 6-endo-dig cyclization, driven by an electrophile like bromine or silver triflate, to form a brominated isoquinoline N-oxide, which can subsequently be deoxygenated. thieme-connect.de Similarly, palladium-catalyzed tandem reactions of ortho-bromoarylaldehydes with terminal alkynes and an ammonia (B1221849) source can be used to construct the isoquinoline ring. organic-chemistry.org

Functional Group Transformations for Stereoselective and Regioselective Introduction of the Bromomethyl Moiety

This strategy involves synthesizing an isoquinoline with a different functional group at the 6-position, which is then converted to the bromomethyl group. This multi-step approach allows for precise regiochemical control.

For example, one could synthesize 6-methylisoquinoline via a standard method and then perform the radical bromination as described in section 2.1.1. Alternatively, one could synthesize isoquinoline-6-carboxylic acid or its ester. This carboxylic acid function can be reduced to a primary alcohol (6-(hydroxymethyl)isoquinoline) using reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be converted to the desired this compound using brominating agents such as phosphorus tribromide (PBr₃) or via the Appel reaction (using CBr₄ and triphenylphosphine).

Regioselectivity is ensured by the initial placement of the functional group during the isoquinoline synthesis. For instance, using 4-cyanobenzaldehyde (B52832) in a Pomeranz-Fritsch synthesis would lead to isoquinoline-6-carbonitrile, which can be hydrolyzed to the carboxylic acid and then transformed as described.

Stereoselectivity becomes relevant when synthesizing derivatives with chiral centers, such as tetrahydroisoquinolines. The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, can be performed stereoselectively using enzymes like norcoclaurine synthase (NCS) to produce optically active tetrahydroisoquinoline frameworks. mdpi.com Subsequent functionalization and aromatization could then yield a chiral isoquinoline derivative.

Modern Catalytic and Green Chemistry Approaches in Isoquinoline Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and environmentally friendly methods for constructing heterocyclic scaffolds like isoquinoline. rsc.orgrsc.org These modern approaches often rely on transition-metal catalysis.

Transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for isoquinoline synthesis. ijpsjournal.commdpi.com Catalysts based on rhodium (Rh), ruthenium (Ru), palladium (Pd), and cobalt (Co) can mediate the cyclization of simple starting materials, such as benzimines or oximes with alkynes, under relatively mild conditions. organic-chemistry.orgniscpr.res.inbohrium.com These methods often exhibit high regioselectivity and functional group tolerance, allowing for the synthesis of complex isoquinoline derivatives in fewer steps compared to classical methods. ijpsjournal.com

Green chemistry principles are being increasingly integrated into isoquinoline synthesis. This includes the use of recyclable catalysts, microwave irradiation to accelerate reactions, and the replacement of hazardous organic solvents with more benign alternatives like polyethylene (B3416737) glycol (PEG-400) or water. rsc.orgniscpr.res.inbohrium.com For example, a ruthenium-catalyzed synthesis of isoquinolines has been developed in PEG-400, which serves as a recyclable, biodegradable solvent. rsc.orgniscpr.res.in Catalyst-free methods, such as the reaction of 2-ethynylbenzaldehyde (B1209956) with ammonium (B1175870) hydroxide (B78521) in water, represent a significant step towards sustainable chemical production. bohrium.com These modern catalytic and green approaches provide powerful and responsible alternatives to traditional synthetic routes. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) for Bromomethylated Heterocycles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including isoquinoline derivatives. scilit.comresearchgate.net

The bromination of heterocyclic methyl groups can be efficiently carried out using microwave irradiation. For instance, the reaction of 3-methylisoquinoline (B74773) with N-bromosuccinimide (NBS) under microwave conditions can provide 3-(bromomethyl)isoquinoline. thieme-connect.de This suggests that a similar approach could be effectively applied to the synthesis of this compound from 6-methylisoquinoline. The use of microwave heating can significantly reduce the reaction time from hours to minutes, making it an attractive method for rapid synthesis.

A plausible microwave-assisted synthesis of this compound would involve the reaction of 6-methylisoquinoline with NBS and a radical initiator in a microwave-compatible solvent. The specific conditions, such as temperature, pressure, and irradiation time, would need to be optimized to maximize the yield and minimize the formation of byproducts.

| Starting Material | Reagent | Conditions | Product |

| 6-Methylisoquinoline | N-Bromosuccinimide (NBS) | Microwave Irradiation, Radical Initiator | This compound |

Catalyst-Free and Electrochemical Protocols

In the pursuit of greener and more sustainable chemical processes, catalyst-free and electrochemical methods have gained significant attention. While specific catalyst-free or electrochemical protocols for the direct synthesis of this compound are not extensively reported, general principles from related reactions can be extrapolated.

A catalyst-free approach to the synthesis of certain quinoline (B57606) derivatives has been demonstrated, showcasing the potential for simplified reaction setups. researchgate.net For the bromination of 6-methylisoquinoline, a catalyst-free radical bromination could potentially be initiated by thermal or photochemical means, although this might require harsher conditions and could lead to lower selectivity compared to methods using a radical initiator.

Electrochemical methods offer a unique way to generate reactive species in a controlled manner. nih.gov The electrochemical bromination of arenes has been studied, and this technique could potentially be adapted for the bromination of 6-methylisoquinoline. wur.nlrsc.org Such a process would involve the anodic oxidation of a bromide source to generate a brominating agent in situ, which would then react with the substrate. This method could offer advantages in terms of safety and selectivity.

| Method | Principle | Potential Application |

| Catalyst-Free | Thermal or photochemical initiation of radical bromination. | Synthesis of this compound from 6-methylisoquinoline, potentially requiring high energy input. |

| Electrochemical | In situ generation of a brominating agent via anodic oxidation of a bromide source. | Controlled and potentially selective bromination of 6-methylisoquinoline. |

Methodologies for Purification and Isolation in Academic Synthesis

The purification and isolation of this compound and its derivatives are crucial steps to obtain a product of high purity for subsequent applications. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Column Chromatography: A widely used technique for the purification of organic compounds is column chromatography. For isoquinoline derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, is often employed. The polarity of the eluent system is gradually increased to elute compounds with different polarities. For instance, the purification of 5-bromo-8-nitroisoquinoline (B189721) has been successfully achieved using a dichloromethane/diethyl ether solvent system.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is crucial; the desired compound should be sparingly soluble at room temperature and highly soluble at the boiling point of thesolvent. For isoquinoline derivatives, solvents like ethanol, heptane, or toluene (B28343) have been used for recrystallization.

Extraction and Washing: After the reaction is complete, a work-up procedure involving extraction and washing is typically performed to remove inorganic salts and other water-soluble impurities. The reaction mixture is often partitioned between an organic solvent (e.g., dichloromethane, ethyl acetate) and water or an aqueous solution of an acid or base. The organic layer containing the product is then washed, dried over a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.

| Purification Method | Principle | Application Notes for Isoquinoline Derivatives |

| Column Chromatography | Differential adsorption of compounds on a stationary phase. | Silica gel is a common stationary phase. Eluent systems often consist of hexane/ethyl acetate or dichloromethane/methanol gradients. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Solvents such as ethanol, heptane, and toluene can be effective. The choice depends on the specific derivative. |

| Extraction and Washing | Partitioning of compounds between two immiscible liquid phases. | Used to remove inorganic byproducts and water-soluble impurities from the reaction mixture. |

Reactivity and Mechanistic Investigations of the Bromomethyl Group in Isoquinoline Systems

Nucleophilic Substitution Reactions at the Bromomethyl Carbon

The carbon atom of the bromomethyl group in 6-(bromomethyl)isoquinoline is electrophilic and readily undergoes nucleophilic substitution reactions. This allows for the displacement of the bromide ion, an excellent leaving group, by a diverse range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the formation of a new carbon-nucleophile bond and providing a straightforward route to a variety of 6-substituted isoquinoline (B145761) derivatives.

Scope and Limitations of Nucleophiles (e.g., Amines, Thiols, Alkoxides, Azides)

A wide variety of nucleophiles can be employed to displace the bromide in this compound, each leading to a distinct class of derivatives.

Amines: Both primary and secondary amines, acting as nitrogen nucleophiles, react with this compound to yield the corresponding 6-(aminomethyl)isoquinolines. These reactions are fundamental in the synthesis of compounds with potential biological activity. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic benzylic carbon.

Thiols: Sulfur nucleophiles, such as thiols and their corresponding thiolates, are highly effective in displacing the bromide. These reactions lead to the formation of 6-(thiomethyl)isoquinoline derivatives, also known as thioethers.

Alkoxides: Oxygen nucleophiles, like alkoxides (e.g., sodium methoxide), react to form 6-(alkoxymethyl)isoquinolines (ethers). These reactions are typically carried out under basic conditions to generate the more nucleophilic alkoxide ion from the corresponding alcohol.

Azides: The azide (B81097) ion (N(_3)) is a potent nucleophile that readily reacts with this compound to produce 6-(azidomethyl)isoquinoline. This derivative is a valuable intermediate, as the azido (B1232118) group can be subsequently reduced to a primary amine or participate in cycloaddition reactions, such as "click chemistry".

The table below summarizes the scope of various nucleophiles in substitution reactions with this compound.

| Nucleophile Class | Example Nucleophile | Product Class |

| Amines | Primary/Secondary Amines | 6-(Aminomethyl)isoquinolines |

| Thiols | Thiols/Thiolates | 6-(Thiomethyl)isoquinolines |

| Alkoxides | Sodium Methoxide | 6-(Methoxymethyl)isoquinolines |

| Azides | Sodium Azide | 6-(Azidomethyl)isoquinolines |

Limitations may arise with very bulky nucleophiles, which can hinder the approach to the benzylic carbon, slowing down the reaction rate. Furthermore, strongly basic nucleophiles might promote side reactions, such as elimination, although this is less common for benzylic halides compared to alkyl halides.

Formation of Various Substituted Isoquinoline Derivatives

The nucleophilic substitution reactions of this compound provide access to a structurally diverse library of isoquinoline derivatives. The functional group introduced by the nucleophile can be further manipulated, expanding the synthetic utility of this starting material. For instance, the formation of 6-(azidomethyl)isoquinoline opens up pathways to amines via reduction or triazoles via cycloaddition. Similarly, the thioether products can be oxidized to sulfoxides and sulfones, introducing new functionalities and properties.

Oxidation and Reduction Pathways of the Bromomethyl Moiety

Beyond nucleophilic substitution, the bromomethyl group of this compound can undergo both oxidation and reduction, providing routes to other important classes of isoquinoline derivatives, namely those containing aldehyde, carboxylic acid, or methyl functionalities at the 6-position.

Oxidative Transformations to Isoquinoline Carboxylic Acids and Related Derivatives

The oxidation of the bromomethyl group can lead to the formation of isoquinoline-6-carbaldehyde (B65355) and subsequently isoquinoline-6-carboxylic acid. Several methods can be employed for this transformation.

Sommelet Reaction: This reaction provides a method for converting a benzyl (B1604629) halide to an aldehyde using hexamine followed by hydrolysis. wikipedia.org This would transform this compound into isoquinoline-6-carbaldehyde.

Hass-Bender Oxidation: This method utilizes the sodium salt of 2-nitropropane (B154153) to oxidize benzyl halides to their corresponding aldehydes. wikipedia.org

Direct Oxidation: Other oxidizing agents can potentially be used to convert the bromomethyl group directly to a carboxylic acid, although this may require harsher conditions. A more common two-step approach involves first converting the bromomethyl group to a hydroxymethyl or aldehyde group, which is then oxidized to the carboxylic acid.

These oxidative transformations are valuable for synthesizing isoquinoline derivatives with electron-withdrawing groups at the 6-position, which can significantly alter the electronic properties and reactivity of the isoquinoline ring system.

Reductive Pathways Yielding Methylisoquinoline and Analogous Saturated Products

The bromine atom of the bromomethyl group can be replaced by a hydrogen atom through various reductive methods, leading to the formation of 6-methylisoquinoline (B1300163).

Catalytic Hydrogenation: A common and efficient method for the reduction of benzyl halides is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. mdpi.commdpi.com This method is often clean and high-yielding.

Hydride Reductants: Strong hydride reagents, such as lithium aluminum hydride (LAH), can also be used to reduce the bromomethyl group. organic-chemistry.orgcommonorganicchemistry.com However, these reagents are less selective and can potentially reduce other functional groups within the molecule, including the isoquinoline ring itself under certain conditions.

The formation of 6-methylisoquinoline is a key step in the synthesis of various natural products and pharmaceutically active compounds.

The following table summarizes common reagents for the oxidation and reduction of the bromomethyl group.

| Transformation | Reagent(s) | Product |

| Oxidation | 1. Hexamine, 2. H₂O (Sommelet) | Isoquinoline-6-carbaldehyde |

| Oxidation | Sodium 2-nitropropanide (Hass-Bender) | Isoquinoline-6-carbaldehyde |

| Reduction | H₂, Pd/C (Catalytic Hydrogenation) | 6-Methylisoquinoline |

| Reduction | LiAlH₄ (Lithium Aluminum Hydride) | 6-Methylisoquinoline |

Cross-Coupling and Annulation Reactions Involving the Bromomethyl Group

The bromomethyl group at the 6-position of the isoquinoline scaffold serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This section explores its reactivity in transition metal-catalyzed cross-coupling, C-H functionalization, and oxidative coupling reactions, highlighting the synthetic utility of this compound in constructing more complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and the Suzuki-Miyaura coupling is a prominent example. eie.grmdpi.com In the context of this compound, the benzylic bromide can readily participate in such reactions. The general scheme for the Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.org

For this compound, the reaction would proceed with an organoboronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step, which can be the rate-limiting step in the catalytic cycle. libretexts.org

The reactivity of the C-Br bond in the bromomethyl group is significantly higher than that of any C-H or other C-X bonds on the isoquinoline ring, ensuring chemoselectivity. This allows for the selective functionalization of the 6-position. The Suzuki-Miyaura coupling of this compound provides a direct route to a variety of 6-substituted isoquinolines, which are important precursors for pharmacologically active compounds.

Below is a representative table of potential Suzuki-Miyaura coupling reactions with this compound and various boronic acids.

| Boronic Acid/Ester Partner | Catalyst/Ligand System | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 6-(Phenylmethyl)isoquinoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 6-((4-Methoxyphenyl)methyl)isoquinoline |

| 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 6-((3,5-Dimethylisoxazol-4-yl)methyl)isoquinoline |

| Vinylboronic acid pinacol ester | Pd(OAc)₂ / XPhos | K₃PO₄ | THF | 6-Allylisoquinoline |

Palladium-Catalyzed C-H Bond Functionalization and Cyclization Strategies

Palladium-catalyzed C-H bond functionalization has emerged as a powerful strategy for the synthesis and modification of heterocyclic compounds, including isoquinolines. organic-chemistry.orgnih.govnih.gov While direct C-H activation of the isoquinoline core is a well-established field, the presence of the bromomethyl group in this compound offers unique opportunities for intramolecular cyclization reactions.

In these strategies, the isoquinoline nitrogen can act as a directing group to facilitate the activation of a specific C-H bond. nih.gov The subsequent reaction with the bromomethyl group can lead to the formation of novel polycyclic aromatic systems. For instance, an intramolecular Heck-type reaction could be envisioned, where the palladium catalyst first activates a C-H bond on a tethered group (introduced at the nitrogen or another position) and then couples it with the bromomethyl moiety.

Alternatively, the bromomethyl group can be used to first introduce a substituent that then directs C-H activation at a different position of the isoquinoline ring. This two-step approach allows for a high degree of control over the regioselectivity of the functionalization. The choice of the directing group and the palladium catalyst is critical in determining the outcome of the reaction.

| Reaction Type | Proposed Reactant | Catalyst System | Potential Product |

| Intramolecular C-H Cyclization | N-Allyl-6-(bromomethyl)isoquinolinium bromide | Pd(OAc)₂ | Dihydropyrrolo[2,1-a]isoquinoline derivative |

| Directed C-H Functionalization | This compound and an aryl halide | Pd(OAc)₂ / P(o-tol)₃ | Arylated this compound derivative |

| Annulation via C-H/C-Br Coupling | 6-(Bromomethyl)-N-methoxy-isoquinoline-x-carboxamide | [RhCp*Cl₂]₂ | Fused isoquinolinone derivative |

Radical-Mediated Reactions and Mechanistic Elucidation in Isoquinoline Chemistry

Radical reactions offer a complementary approach to traditional ionic and pericyclic reactions for the functionalization of heterocyclic systems. nih.gov The bromomethyl group in this compound is an excellent precursor for the generation of a benzylic radical, which can then participate in a variety of transformations.

The homolytic cleavage of the C-Br bond can be initiated by radical initiators such as AIBN (azobisisobutyronitrile) or by photoredox catalysis. The resulting 6-(isoquinolylmethyl) radical is stabilized by resonance with the isoquinoline ring system. This radical can then undergo addition to alkenes or alkynes, or participate in radical-mediated cyclization reactions.

Mechanistic elucidation of these radical reactions often involves techniques such as radical trapping experiments (e.g., with TEMPO) and computational studies to understand the regioselectivity and stereoselectivity of the process. nih.gov For instance, in a radical addition reaction, the regioselectivity is often governed by the stability of the resulting radical intermediate. The electrophilicity or nucleophilicity of the generated radical also plays a crucial role in its subsequent reactions.

A study on the photo-induced synthesis of amide-functionalized isoquinoline derivatives demonstrated a radical-mediated cascade amidation/cyclization pathway. rsc.org Such methodologies could potentially be adapted for this compound, where the bromomethyl group could be transformed into a radical-accepting or radical-donating moiety.

| Radical Initiator | Reaction Partner | Reaction Type | Expected Product |

| AIBN / Bu₃SnH | Acrylonitrile | Radical Addition | 3-(Isoquinolin-6-ylmethyl)propanenitrile |

| Visible Light / Photocatalyst | Styrene | Atom Transfer Radical Addition | 1-Bromo-2-phenyl-1-(isoquinolin-6-yl)ethane |

| Fe(acac)₃ / PhSiH₃ | Electron-deficient olefin | Reductive Radical Coupling | 6-(Functionalized-alkyl)isoquinoline |

Advanced Synthetic Transformations and Applications in Organic Chemistry

6-(Bromomethyl)isoquinoline as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound in the synthesis of complex molecules stems from its nature as a potent electrophile. The bromomethyl group is analogous to a benzyl (B1604629) bromide, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity enables the facile introduction of the isoquinoline-6-methyl moiety into a wide variety of substrates through nucleophilic substitution reactions. pressbooks.pubyoutube.com

This building block is particularly effective in alkylation reactions where a C-C, C-N, C-O, or C-S bond is formed. For instance, it can be reacted with carbanions, amines, phenols, and thiols to append the isoquinoline (B145761) core onto another molecule. This strategy is frequently employed in the synthesis of novel compounds for pharmaceutical research, where the isoquinoline unit can impart specific pharmacological properties. While direct examples in the total synthesis of complex natural products are not extensively documented in readily available literature, the application of similar bromomethyl-substituted heterocycles, such as 6-(dibromomethyl)- and 6-(bromomethyl)-5-nitropyrimidines, as alkylating agents in the synthesis of potential antitumor agents highlights the established utility of this synthetic approach. nih.gov

The versatility of this compound is demonstrated in its use to create libraries of compounds for biological screening. By reacting it with a diverse set of nucleophiles, chemists can rapidly generate a multitude of derivatives with varied functionalities, aiding in the exploration of structure-activity relationships (SAR). organic-chemistry.orgnih.gov

Table 1: Representative Nucleophilic Substitution Reactions with this compound

| Nucleophile Type | Nucleophile Example | Product Type | Potential Application |

|---|---|---|---|

| Oxygen | Phenoxide | Aryl ether | Medicinal Chemistry Scaffolds |

| Nitrogen | Secondary Amine | Tertiary Amine | Biologically Active Amines |

| Carbon | Malonic Ester Enolate | Substituted Ester | Elaboration to Complex Chains |

Development of Novel Synthetic Methodologies Leveraging Bromomethyl Isoquinolines

While traditional synthetic routes to the isoquinoline core like the Bischler–Napieralski and Pictet–Spengler reactions are well-established, modern organic synthesis has seen a surge in novel methodologies, including transition-metal-catalyzed C-H activation and microwave-assisted protocols. ijpsjournal.comorganic-chemistry.orgnih.gov Within this landscape, this compound serves as a cornerstone for methodologies rooted in classic reactivity, yet applied to modern synthetic challenges.

One of the most significant applications of this reagent is in the generation of isoquinolinium salts and their corresponding ylides. researchgate.netrsc.org Reaction of this compound with a tertiary amine or phosphine (B1218219) would yield a quaternary ammonium (B1175870) or phosphonium (B103445) salt. Subsequent deprotonation of an adjacent acidic proton, if available, or of the methylene bridge itself under appropriate conditions, generates a highly reactive isoquinolinium ylide. These ylides are 1,3-dipoles and are central to the development of cycloaddition strategies for building molecular complexity. nih.gov This approach provides a reliable and efficient pathway to fused heterocyclic systems that might be difficult to access through other means.

Construction of Fused and Polycyclic Isoquinoline Frameworks

The construction of fused and polycyclic systems containing the isoquinoline nucleus is a major focus in synthetic chemistry due to the prevalence of such frameworks in alkaloids and other bioactive molecules. tandfonline.comresearchgate.net this compound is an excellent precursor for this purpose, primarily through reactions involving isoquinolinium ylides.

The general strategy involves the reaction of this compound with a suitable nucleophile to form an isoquinolinium salt. Treatment of this salt with a base generates an isoquinolinium ylide in situ. This reactive intermediate can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkenes or alkynes. nih.gov This powerful transformation allows for the rapid and often stereoselective construction of complex, multi-ring systems. For example, the reaction of an isoquinolinium ylide with an electron-deficient alkene can lead to the formation of a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a core structure found in several natural products. nih.govresearchgate.net

Table 2: Cycloaddition Reactions for Fused Isoquinoline Synthesis

| Ylide Precursor | Dipolarophile | Fused System Formed | Reaction Type |

|---|---|---|---|

| Isoquinolinium Salt | Dimethyl Acetylenedicarboxylate | Pyrrolo[2,1-a]isoquinoline | [3+2] Cycloaddition |

| Isoquinolinium Salt | Maleimide | Pyrrolo[2,1-a]isoquinoline | [3+2] Cycloaddition |

This methodology provides a modular approach to fused heterocycles, where the substitution pattern on the final product can be readily varied by changing the starting isoquinoline, the alkylating agent (if different from the substrate itself), and the dipolarophile. rsc.org

Stereoselective Synthesis and Chiral Induction with Isoquinoline Derivatives

Asymmetric synthesis is crucial for producing enantiomerically pure compounds for pharmaceutical applications. nih.gov The incorporation of a chiral center during the synthesis of isoquinoline derivatives can be achieved using several strategies, including the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.

In the context of this compound, a chiral auxiliary could be attached to the nucleophile that reacts with the bromomethyl group. For example, an enolate derived from an acyl oxazolidinone (an Evans auxiliary) could be alkylated with this compound. The steric hindrance imposed by the chiral auxiliary would direct the approach of the electrophile (the isoquinoline reagent) to one face of the enolate, resulting in the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product.

Another approach involves the use of chiral catalysts. A phase-transfer catalyst, for instance, could be used to generate a chiral ion pair between the catalyst and the nucleophile, leading to an enantioselective alkylation reaction with this compound. Research has demonstrated the successful synthesis of chiral 1-substituted isoquinoline alkaloids using alanine (B10760859) derivatives as chiral auxiliaries, establishing the viability of this general strategy within the isoquinoline family. nih.gov

Exploration of Reaction Mechanisms in Novel Transformations

The reactions involving this compound are governed by well-understood, yet nuanced, mechanistic principles. The primary transformation, nucleophilic substitution at the methylene carbon, can proceed through different pathways depending on the reaction conditions and the nature of the nucleophile. pressbooks.pub Given the benzylic-like nature of the C-Br bond, which is stabilized by the aromatic isoquinoline ring system, the reaction can exhibit characteristics of both S_N1 and S_N2 pathways. A strong, unhindered nucleophile would favor a direct displacement S_N2 mechanism. youtube.com However, conditions that favor carbocation formation (e.g., a polar protic solvent and a weaker nucleophile) could allow for an S_N1 pathway, proceeding through a resonance-stabilized isoquinolin-6-ylmethyl cation.

The mechanism for the formation of fused heterocycles via cycloaddition is more complex. It begins with the formation of an isoquinolinium salt, followed by deprotonation to form an ylide. researchgate.net The formation of azomethine ylides from precursors like isatin (B1672199) and sarcosine (B1681465) has been studied computationally, revealing the key transition states and intermediates. nih.gov A similar process is expected for isoquinolinium ylides. Once formed, the 1,3-dipolar ylide reacts with a dipolarophile. These cycloadditions can be either concerted, where the new bonds form simultaneously, or stepwise, involving a zwitterionic intermediate. Kinetic studies of isoquinolinium ylides reacting with various electrophiles have been used to determine their nucleophilicity parameters, providing a quantitative basis for predicting reaction rates and elucidating mechanisms. researchgate.net Deviations between predicted and experimental rates can indicate a change from a stepwise to a concerted mechanism. researchgate.net

Pharmacological Research and Biological Activity of 6 Bromomethyl Isoquinoline Derivatives

Research into Anticancer Activity of Isoquinoline (B145761) Derivatives

The isoquinoline scaffold is a key component in many natural and synthetic compounds demonstrating significant antitumor properties. ijcrr.comsemanticscholar.org Researchers have focused on synthesizing and evaluating novel isoquinoline analogues as potential anticancer agents, with studies showing their ability to inhibit the growth of various cancer cells. semanticscholar.orgresearchgate.net The presence of halogen atoms, such as bromine, on the quinoline-type ring can enhance these anticancer effects. nih.gov

Investigation of Cell Proliferation Inhibition in Various Cancer Cell Lines

Derivatives of isoquinoline and the closely related quinoline (B57606) have demonstrated considerable antiproliferative activity against a wide array of human cancer cell lines. nih.gov Studies have shown that these compounds can effectively inhibit the growth of tumor cells. For instance, certain novel isoquinoline analogues have been found to possess cytotoxic activity against human breast cancer cell lines. researchgate.net Similarly, various quinoline derivatives have been tested for their biological activity against cell lines including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29), with some compounds showing significant antiproliferative effects. nih.gov

One study highlighted a 6,6′-dimethoxy biisoquinoline imidazolium compound that exhibited potent growth inhibitory effects on both triple-positive (MCF7) and triple-negative (MDA-MB-231) human breast cancer cell lines, with IC50 values in the micromolar range. uthscsa.edu Another series of novel quinoline derivatives showed notable antitumor activity against a panel of 60 cell lines, with one compound in particular emerging as a potent antiproliferative agent. researchgate.net

Inhibitory Concentration (IC50) of Isoquinoline Derivatives in Cancer Cell Lines

| Compound Type | Cell Line | Cancer Type | IC50 Value (µM) | Source |

|---|---|---|---|---|

| 6,6′-Dimethoxy biisoquinoline imidazolium (1c, DH20931) | MCF7 | Breast (Triple-Positive) | 1.3 | uthscsa.edu |

| 6,6′-Dimethoxy biisoquinoline imidazolium (1c, DH20931) | MDA-MB-231 | Breast (Triple-Negative) | 3.9 | uthscsa.edu |

| Berberine (Isoquinoline Alkaloid) | BT549 | Breast (Triple-Negative) | ~16.6 µg/ml | researchgate.net |

| Berberine (Isoquinoline Alkaloid) | MDA-MB-231 | Breast (Triple-Negative) | ~18.5 µg/ml | researchgate.net |

| 7-amino-isoquinoline-5,8-dione derivatives | AGS | Gastric Adenocarcinoma | Not specified | researchgate.net |

| 7-amino-isoquinoline-5,8-dione derivatives | HL-60 | Promyelocytic Leukemia | Not specified | researchgate.net |

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M Phase Arrest, Bax/Bcl-2 Ratio Modulation)

The anticancer effects of isoquinoline derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.govnih.govmdpi.com Several studies have shown that these compounds can trigger apoptosis in cancer cells through various molecular pathways. researchgate.net

One key mechanism involves the modulation of the Bcl-2 family of proteins, which regulate the intrinsic pathway of apoptosis. mdpi.comjbd.or.kr Research on breast tumors has demonstrated that the sequential administration of certain therapies can lead to an induction of the apoptotic pathway, characterized by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio. jbd.or.krnih.gov This shift ultimately leads to the activation of caspases, the executive enzymes of apoptosis. nih.gov

Furthermore, isoquinoline and quinoline derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the stages of division. researchgate.netresearchgate.net For example, treatment with certain quinoline compounds significantly induced cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells. researchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. researchgate.net Similarly, other studies have reported that novel chalcones based on a tetrahydro-isoquinoline structure can induce cell growth arrest at the G1 phase and stimulate apoptosis in breast cancer cells. researchgate.net This is achieved by up-regulating genes like Bax and p53 while down-regulating Bcl-2. researchgate.net

Assessment of Cytotoxic Effects on Human Gastric Cancer Cell Lines and Breast Cancer Cells

The cytotoxic potential of isoquinoline derivatives has been specifically evaluated against human gastric and breast cancer cell lines. researchgate.net Several studies have confirmed the efficacy of these compounds in inhibiting the growth and viability of these specific cancer types. uthscsa.edumdpi.com

In the context of gastric cancer, extracts containing isoquinoline alkaloids have demonstrated a strong inhibitory effect on the proliferation of human gastric cancer cell lines such as SGC-7901 and BGC-823. mdpi.com Synthesized 7-amino-isoquinoline-5,8-dione derivatives have also shown interesting antiproliferative activities against human gastric adenocarcinoma (AGS) cells. researchgate.net

For breast cancer, a wide range of isoquinoline derivatives have been investigated. A series of methoxy-substituted biisoquinoline compounds were synthesized and found to have significant growth inhibitory effects on both triple-positive (MCF7) and triple-negative (MDA-MB-231) human breast cancer cell lines. uthscsa.edu Other research has shown that novel indoline derivatives can induce cytotoxic effects and apoptosis in MCF7 and SK-BR-3 breast cancer cells. tuni.fi Studies have also demonstrated that certain compounds can induce cell death in these cell lines by increasing the activity of caspases 3 and 9 and modulating key signaling pathways. jbd.or.krtuni.fi

Synthesis and Evaluation of Analogues of Natural Antitumor Compounds

A significant strategy in cancer drug discovery involves the synthesis of analogues of naturally occurring compounds with known antitumor activity. nih.gov Isoquinoline is a structural component of several potent natural antitumor agents, such as lavendamycin and marine-derived renieramycins. nih.govmdpi.com Researchers have worked on synthesizing novel analogues of these compounds to improve their efficacy and reduce toxicity. nih.gov

For example, a series of 7-N-acyllavendamycin analogues were synthesized and screened against a panel of cancer cell lines. nih.gov A significant number of these synthetic analogues were found to be potent antitumor agents, indicating that the core structure is crucial for its potency and selective toxicity. nih.gov Similarly, efforts have been made in the asymmetric synthesis of the right-half models of antitumor renieramycin marine natural products, which feature a complex isoquinoline core. mdpi.com This synthetic work is crucial for preparing derivatives with different N-arylmethyl groups, which are critical for generating strong antitumor activity. mdpi.com

Investigations into Antibacterial Properties

Isoquinoline alkaloids and their synthetic derivatives have been extensively investigated for their antimicrobial potential. smolecule.comnih.gov Research has consistently shown that compounds based on the isoquinoline scaffold can exhibit significant activity against a variety of pathogenic microorganisms. smolecule.comresearchgate.net

Broad-Spectrum Inhibitory Effects against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

Studies have demonstrated that isoquinoline derivatives can possess broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. smolecule.com The introduction of specific functional groups, such as halogens like bromine, can significantly enhance this antibacterial activity. smolecule.com

New classes of alkynyl isoquinoline compounds have shown strong bactericidal activity against a plethora of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research has also focused on quinoxaline derivatives, which exhibited significant activity against most strains of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, including vancomycin-resistant strains (VRE). swan.ac.uk In some cases, the activity of these synthetic compounds was comparable or superior to existing antibiotics. swan.ac.uk While some plant extracts containing these types of compounds have shown no activity against Gram-negative bacteria, many synthetic derivatives have proven effective. scispace.com The antimicrobial response is often mediated by mechanisms such as the disruption of membrane permeability and inhibition of biofilm synthesis. mdpi.com

Antibacterial Activity of Isoquinoline/Quinoxaline Derivatives

| Compound Type | Bacterial Strain | Gram Stain | Activity Noted | Source |

|---|---|---|---|---|

| 2,3‐N,N‐diphenyl quinoxaline derivatives | Staphylococcus aureus (including MRSA) | Positive | Significant activity (MIC 0.25 to 1 mg/L) | swan.ac.uk |

| 2,3‐N,N‐diphenyl quinoxaline derivatives | Enterococcus faecalis (including VRE) | Positive | Significant activity (MIC 0.25 to 1 mg/L) | swan.ac.uk |

| Alkynyl isoquinolines | Staphylococcus aureus (including MRSA) | Positive | Strong bactericidal activity | nih.gov |

| Halogenated phenyl- and phenethyl carbamates (THIQ derivatives) | Various Bacteria | Broad-range | Remarkable bactericidal activity | nih.gov |

| Benzothiazole derivatives with isoquinoline core | Staphylococcus aureus | Positive | Significant inhibition zones and low MICs | researchgate.net |

Structure-Activity Relationships Governing Antibacterial Potency and Efficacy

The antibacterial activity of isoquinoline derivatives is significantly influenced by the nature and position of substituents on the isoquinoline core. Structure-activity relationship (SAR) studies have revealed several key features that govern their potency and efficacy against various bacterial pathogens acs.orgresearchgate.netnih.govresearchgate.net.

Generally, the introduction of lipophilic groups and quaternary ammonium (B1175870) moieties tends to enhance antibacterial activity nih.gov. For instance, N-methylation of 3-phenyl substituted isoquinolines leads to quaternary ammonium derivatives with increased activity against Staphylococcus aureus nih.gov. The potency of these derivatives often correlates with the lipophilicity of the substituent at the 3'-position of the phenyl ring nih.gov.

The substitution pattern on the benzo ring of the isoquinoline nucleus also plays a crucial role. For example, in a series of tricyclic isoquinoline derivatives, compounds with unsubstituted or aryl ether substitutions at the C-6 and C-7 positions displayed antibacterial properties against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium mdpi.com. Conversely, the presence of amine, amide, or nitro moieties at the C-7 position was detrimental to activity mdpi.com.

Furthermore, the nature of the substituent at the 1-position of the isoquinoline ring can be modulated to optimize antibacterial potency. The bromination of a 1-methylisoquinoline derivative to a bromomethyl derivative serves as a synthetic step to introduce further diversity and explore interactions with bacterial targets nih.gov. This highlights the utility of the bromomethyl group as a reactive intermediate for creating libraries of compounds for SAR studies.

Below is a table summarizing the antibacterial activity of selected isoquinoline derivatives.

| Compound | Substituents | Target Bacteria | Activity (MIC in µg/mL) |

| 8d | Unsubstituted tricyclic isoquinoline | Staphylococcus aureus | 16 |

| Enterococcus faecium | 128 | ||

| 8f | Tricyclic isoquinoline | Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 32 | ||

| Enterococcus faecium | 64 | ||

| 13a | 1-guanidinomethyl derivative | Staphylococcus aureus | Active |

| Enterococcus faecalis | Active | ||

| 15a | 1-(2-guanidinoethyl) derivative | Staphylococcus aureus | Active |

| Enterococcus faecalis | Active |

Identification and Validation of Molecular Targets in Bacterial Pathogens (e.g., FtsZ)

A promising target for the development of novel antibacterial agents is the Filamentous temperature-sensitive protein Z (FtsZ), a key protein involved in bacterial cell division nih.govnih.gov. FtsZ is highly conserved among bacterial species and is essential for their viability, making it an attractive target for inhibitors nih.govnih.gov. Several isoquinoline-based compounds have been identified as inhibitors of FtsZ nih.govmdpi.com.

The mechanism of action of these inhibitors often involves the disruption of FtsZ polymerization dynamics. Some isoquinoline derivatives have been shown to stabilize FtsZ polymers and inhibit the GTPase activity of FtsZ, which is crucial for the proper functioning of the Z-ring during cell division nih.govresearchgate.net. For example, certain 3-phenyl substituted isoquinoline derivatives have been demonstrated to bind to S. aureus FtsZ (SaFtsZ), leading to the stabilization of SaFtsZ polymers and a corresponding inhibition of its GTPase activity nih.gov. The antibacterial activity of these compounds correlates well with their ability to stimulate SaFtsZ polymerization nih.gov.

The validation of FtsZ as a molecular target for isoquinoline derivatives has been supported by several lines of evidence. The structure-activity relationship of these compounds concerning their antistaphylococcal activity often aligns with their effects on FtsZ polymerization nih.gov. Furthermore, toxicological assessments of select isoquinoline derivatives have shown minimal cross-reactivity with mammalian β-tubulin, the eukaryotic homolog of FtsZ, suggesting a degree of selectivity for the bacterial protein nih.gov. The bromination of a 1-methylisoquinoline to a bromomethyl derivative can be a strategic step in creating analogs to further probe the binding interactions within the FtsZ protein nih.gov.

Research on Anti-Mycobacterial Activity (e.g., against Mycobacterium tuberculosis)

The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has necessitated the search for new anti-mycobacterial agents frontiersin.orgnih.gov. Isoquinoline and its derivatives have shown promise in this area frontiersin.orgnih.gov.

Research into C-1 substituted tetrahydroisoquinolines has demonstrated their potential as anti-mycobacterial compounds frontiersin.org. Structure-activity relationship studies have shown that the potency against Mycobacterium aurum and Mycobacterium bovis BCG is influenced by the nature of the substituents on the isoquinoline ring system frontiersin.org. For instance, the presence of a C-8 methoxy substituent has been found to generally confer greater anti-mycobacterial potency frontiersin.org. Furthermore, replacing hydroxyl groups with methoxy groups on the A-ring of the tetrahydroisoquinoline scaffold typically increases selectivity frontiersin.org.

Some isoquinoline derivatives have also been found to act as efflux pump inhibitors (EPIs) in mycobacteria. This is a significant finding as efflux pumps contribute to drug resistance by actively transporting antibiotics out of the bacterial cell. By inhibiting these pumps, isoquinoline derivatives can potentially restore the efficacy of existing anti-tuberculosis drugs frontiersin.org. Several C-1 substituted isoquinolines have been identified as potent inhibitors of whole-cell efflux, and some exhibit synergistic effects when combined with first-line anti-TB drugs like rifampicin and ethambutol frontiersin.org.

The following table presents data on the anti-mycobacterial activity of selected isoquinoline derivatives.

| Compound | Substituents | Target Mycobacteria | Activity (MIC in µg/mL) | Selectivity Index (SI) |

| 21 | 6,8-dimethoxy-substituted THIQ | M. bovis BCG | 15.6 | 4 |

| 11a | 6-mono-hydroxy-substituted THIQ | M. aurum | Active | - |

| 11b | 8-mono-hydroxy-substituted THIQ | M. aurum | Active | - |

Other Explored Biological Activities of Isoquinoline Derivatives

Beyond their antibacterial and anti-mycobacterial properties, isoquinoline derivatives have been investigated for a range of other biological activities, including antiviral, anti-metastatic, and anti-HIV effects.

Antiviral Activity

Isoquinoline alkaloids and their synthetic derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including influenza virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and human cytomegalovirus (HCMV) acs.orgnih.govmdpi.comresearchgate.net. The antiviral mechanism of these compounds can be multifaceted, often involving interference with viral entry, replication, and assembly acs.orgnih.gov.

For example, certain isoquinolone derivatives have been identified as inhibitors of the influenza virus polymerase, a key enzyme in the viral replication cycle nih.gov. Structure-activity relationship studies on these compounds have shown that modifications to different parts of the isoquinolone scaffold can significantly impact both their antiviral potency and their cytotoxicity nih.gov. For instance, substitutions at the R5 position of the isoquinolone ring were explored to reduce cytotoxicity while maintaining antiviral activity nih.gov.

Natural isoquinoline alkaloids like berberine have been shown to possess wide-ranging antiviral effects nih.govmdpi.com. The antiviral action of these alkaloids can also be attributed to their ability to modulate host cell signaling pathways that are crucial for viral replication, such as the NF-κB and MEK/ERK pathways acs.orgnih.gov.

Anti-Metastatic Potential

Cancer metastasis is a complex process involving the spread of cancer cells from the primary tumor to distant organs. Isoquinoline alkaloids have been shown to possess anti-cancer properties, including the ability to inhibit metastasis researchgate.netnih.govnih.gov. These compounds can interfere with various stages of the metastatic cascade, such as cell proliferation, invasion, and angiogenesis researchgate.netnih.gov.

The anti-metastatic effects of isoquinoline derivatives are often mediated through their interaction with key cellular signaling pathways involved in cancer progression researchgate.netnih.gov. For instance, some isoquinoline compounds have been found to inhibit cell migration and invasion by regulating the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive researchgate.net. A 1-styrenyl isoquinoline compound was reported to inhibit cell migration and invasion by modulating EMT researchgate.net.

Furthermore, isoquinoline alkaloids can exert their anti-cancer effects by inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells nih.gov. The molecular mechanisms underlying these effects can involve binding to nucleic acids or proteins, inhibiting enzymes, and modulating epigenetic events nih.gov.

CXCR4 Antagonism for Anti-HIV Activity

The C-X-C chemokine receptor type 4 (CXCR4) is a crucial co-receptor for the entry of T-tropic (X4) strains of the human immunodeficiency virus (HIV) into host cells acs.orgnih.govnih.gov. Consequently, CXCR4 has emerged as a key therapeutic target for the development of anti-HIV drugs nih.govnih.gov. A number of isoquinoline-based compounds have been developed as potent and selective CXCR4 antagonists nih.govnih.gov.

The development of these antagonists often starts from a known CXCR4 inhibitor, such as AMD3100, with structural modifications made to improve properties like oral bioavailability nih.gov. Structure-activity relationship studies have been instrumental in optimizing the anti-HIV activity of these isoquinoline derivatives nih.gov. For instance, a series of isoquinolines bearing a tetrahydroquinoline or a 3-methylpyridinyl moiety as a head group have been synthesized and evaluated for their CXCR4 affinity and antagonism nih.gov.

In these studies, various small substituents, including fluorine, bromine, and methoxy groups, have been introduced onto the isoquinoline moiety to probe the optimal substitution pattern for CXCR4 antagonism nih.govnih.gov. The anti-HIV activity of these analogs is typically determined in cell-based assays that measure the protection of cells from HIV-induced cytopathicity nih.gov. Several of these isoquinoline-based CXCR4 antagonists have shown excellent activity in the low nanomolar range nih.gov.

The table below summarizes the anti-HIV activity of representative isoquinoline-based CXCR4 antagonists.

| Compound | Description | CXCR4 Binding IC₅₀ (nM) | Anti-HIV Activity EC₅₀ (nM) |

| 24c | Isoquinoline derivative | Potent | Low nanomolar |

| 4 | Isoquinoline congener | - | 12 |

| 15 | Tetrahydroisoquinoline derivative | Potent | 3-650 |

Role in Drug Discovery and Pharmaceutical Development Efforts

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 6-(bromomethyl)isoquinoline, in particular, serve as versatile building blocks for synthesizing novel therapeutic agents. These derivatives have been investigated for a wide range of pharmacological activities, leading to their prominent role in drug discovery and development efforts across various disease areas, including cancer, inflammatory conditions, and thrombosis. The ability to modify the 6-position of the isoquinoline ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making these derivatives highly valuable in the search for new drugs.

Enzyme Inhibition: Targeting Factor XIIa

A significant area of research for this compound derivatives is in the development of enzyme inhibitors. Specifically, 6-(arylaminomethyl)isoquinolines, which are synthesized from the 6-(bromomethyl) precursor, have been identified as potent inhibitors of Factor XIIa (FXIIa). FXIIa is a serine protease that plays a key role in the initiation of the intrinsic coagulation pathway and the contact system, which is implicated in thrombosis, inflammation, and angioedema. Therefore, inhibitors of FXIIa hold therapeutic potential for treating and preventing thromboembolic diseases and certain inflammatory conditions without significantly impacting hemostasis, a common side effect of traditional anticoagulants.

Research outlined in a patent by Kalvista Pharmaceuticals Limited describes a series of these isoquinoline derivatives and their inhibitory potency against FXIIa. The potency of these inhibitors was determined through in vitro biological assays, with the results presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound Example | FXIIa IC50 (nM) |

|---|---|

| Example 1 | 3 |

| Example 2 | 12 |

| Example 3 | 15 |

| Example 4 | 20 |

| Example 5 | 25 |

This table presents a selection of data from a patent highlighting the potential of these compounds as Factor XIIa inhibitors. The specific structures of the exemplified compounds are detailed within the patent document.

Anticancer Research: Selective HER2 Kinase Inhibition

In the field of oncology, derivatives incorporating the isoquinoline moiety have been instrumental in the development of targeted cancer therapies. Human epidermal growth factor receptor 2 (HER2) is a critical therapeutic target in several cancers, particularly HER2-positive breast cancer. While kinase inhibitors like lapatinib are effective, they often inhibit the epidermal growth factor receptor (EGFR) as well, leading to significant side effects.

To address this, research has focused on developing HER2-selective inhibitors. A novel series of isoquinoline-tethered quinazoline derivatives has shown significant promise. In these molecules, replacing a quinoline moiety with an isoquinoline led to a marked improvement in cellular activity and selectivity for HER2 over EGFR. This bioisosteric replacement resulted in compounds with a 7- to 12-fold enhancement in selectivity compared to lapatinib in kinase assays. One representative compound, 14f , not only exhibited potent inhibition of HER2 phosphorylation at the cellular level but also significantly inhibited colony formation in HER2-dependent SKBR3 cells and showed good metabolic stability.

| Compound | HER2 Kinase IC50 (nM) | EGFR Kinase IC50 (nM) | SKBR3 Cell Proliferation IC50 (nM) | Selectivity (EGFR/HER2) |

|---|---|---|---|---|

| Lapatinib | 19 | 17 | 54 | 0.9 |

| 13f | 14 | 160 | 66 | 11.4 |

| 14a | 32 | >1000 | 103 | >31.3 |

| 14f | 11 | 120 | 47 | 10.9 |

This table summarizes the enhanced potency and selectivity for HER2 of novel isoquinoline derivatives compared to the established drug, lapatinib.

Receptor Antagonism: Targeting CRTH2 for Allergic Diseases

Derivatives of isoquinoline have also been successfully developed as receptor antagonists for the treatment of allergic diseases. The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a receptor for prostaglandin D2 (PGD2), which is a key mediator in allergic inflammation, such as in asthma and allergic rhinitis. Antagonizing the CRTH2 receptor can inhibit the migration and activation of Th2 cells, eosinophils, and basophils, thereby reducing the inflammatory response.

A series of novel isoquinoline derivatives were synthesized and evaluated for their ability to act as CRTH2 receptor antagonists. Structure-activity relationship (SAR) studies led to the identification of highly potent compounds. One of the most promising compounds, TASP0376377 , demonstrated not only potent binding affinity to the CRTH2 receptor but also excellent functional antagonist activity. Furthermore, it showed high selectivity for CRTH2 over other related receptors and enzymes, such as the DP1 prostanoid receptor and COX enzymes.

| Assay Type | IC50 (nM) |

|---|---|

| CRTH2 Binding Affinity | 19 |

| Functional Antagonist Activity | 13 |

| Chemotaxis Assay | 23 |

| DP1 Receptor Binding | >1000 |

| COX-1/COX-2 Enzyme Inhibition | >10000 |

This table details the high potency and selectivity of the isoquinoline derivative TASP0376377 for the CRTH2 receptor.

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes

Traditional synthetic methods for isoquinoline (B145761) derivatives often rely on harsh conditions, toxic solvents, and expensive transition-metal catalysts, which raise environmental and economic concerns. rsc.org The development of environmentally benign synthetic methodologies is crucial for the future production of 6-(bromomethyl)isoquinoline and its precursors. chemistryjournals.net The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, provide a framework for these innovations. chemistryjournals.net

Future research will likely focus on adapting modern green synthetic techniques to the synthesis of substituted isoquinolines. These methods, which are currently applied to the broader isoquinoline family, include:

Photocatalysis: Visible-light-promoted reactions using organic dyes can enable radical cascade cyclizations to form isoquinoline scaffolds under mild conditions. nih.gov

Microwave and Ultrasound-Assisted Synthesis: Using alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption while often improving yields. nih.gov

Benign Solvents and Recyclable Catalysts: A shift towards using water or other environmentally friendly solvents and developing easily recoverable and reusable catalytic systems is a key goal. rsc.orgnih.gov

| Green Chemistry Principle | Application in Isoquinoline Synthesis | Potential Benefit |

|---|---|---|

| Alternative Energy Sources | Microwave irradiation, Ultrasound | Reduced reaction times, lower energy consumption. nih.gov |

| Benign Solvents | Reactions in water | Reduced toxicity and environmental impact. nih.gov |

| Catalysis | Recyclable nanocatalysts, photocatalysts (e.g., Eosin B) | Easy catalyst recovery, atom economy, mild reaction conditions. nih.gov |

| Atom Economy | Multi-component and cascade reactions | Minimization of waste by incorporating most atoms from reactants into the final product. rsc.orgnih.gov |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While the primary utility of this compound lies in the reactivity of the bromomethyl group for nucleophilic substitution, future research is expected to uncover novel reactivity patterns. The exploration of unconventional transformations beyond its classic role as an alkylating agent will open new avenues for creating molecular complexity.

One promising area is the dearomatization of the isoquinoline core. For instance, methods developed for the hydrosilylation and reduction of the isoquinoline ring system via photoirradiation could be adapted to derivatives of this compound. nih.gov Such transformations would provide rapid access to a variety of synthetically challenging saturated heterocyclic structures. nih.gov Furthermore, the development of cascade reactions that involve both the isoquinoline ring and the bromomethyl side chain could lead to the efficient, one-pot synthesis of complex polycyclic systems. nih.gov

Advanced Mechanistic Studies using Computational Chemistry and Spectroscopic Techniques

A deeper understanding of reaction mechanisms is essential for optimizing reaction conditions and designing more efficient synthetic routes. Future investigations will increasingly employ a combination of advanced spectroscopic techniques and computational chemistry to probe the intricate details of reactions involving this compound.

Computational Approaches: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of intermediates and transition states, and elucidate the origins of regioselectivity. nih.govmdpi.com For example, DFT studies can help understand the stepwise hydrogen atom transfer (HAT)/radical recombination mechanisms observed in some isoquinoline reductions. nih.gov This theoretical insight is invaluable for predicting reactivity and designing novel transformations. nih.gov

Spectroscopic Techniques: The use of modern spectroscopic methods, often coupled with chemometrics, allows for detailed reaction monitoring and characterization of transient species. frontiersin.org Techniques like in-situ NMR and mass spectrometry can provide real-time data on reaction kinetics and the formation of intermediates, which is crucial for unraveling complex, multi-step reaction pathways, such as those involving rearrangements and the formation of cyclic intermediates. mdpi.com

Targeted Design and Synthesis of Biologically Active Analogues with Enhanced Potency and Selectivity

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a wide array of pharmaceuticals with activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govresearchgate.net The rational design of new bioactive molecules is a critical and challenging task in drug discovery. nih.gov this compound is an ideal starting point for creating libraries of novel derivatives for pharmacological screening.

Future research will focus on the targeted design of analogues with improved potency and selectivity for specific biological targets. This involves:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds derived from this compound to understand how chemical changes affect biological activity. nih.gov